molecular formula C11H20FNO2 B12838517 tert-Butyl 3-fluoroazepane-1-carboxylate

tert-Butyl 3-fluoroazepane-1-carboxylate

Cat. No.: B12838517
M. Wt: 217.28 g/mol
InChI Key: ZKYLDUOKPXIXOR-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoroazepane-1-carboxylate is a seven-membered azepane ring derivative containing a fluorine substituent at the 3-position and a tert-butyl carbamate protective group at the 1-position. The fluorine atom introduces electronegativity and lipophilicity, which can enhance metabolic stability and influence interactions with biological targets.

Properties

IUPAC Name

tert-butyl 3-fluoroazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYLDUOKPXIXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoroazepane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroazepane and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-fluoroazepane is reacted with tert-butyl chloroformate in an organic solvent like dichloromethane at low temperatures to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-fluoroazepane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed:

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major product is 3-fluoroazepane-1-carboxylic acid.

    Reduction: The major products are reduced forms of the original compound, such as alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 3-fluoroazepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of fluorinated azepanes on biological systems. It may serve as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoroazepane-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and other interactions, while the azepane ring can provide structural stability. The tert-butyl group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-fluoroazepane-1-carboxylate with structurally related compounds, focusing on ring size, substituent effects, synthesis yields, and biological implications.

Structural and Functional Group Comparisons

Compound Name Ring Size Substituent(s) Key Functional Groups Synthesis Yield Notable Properties
This compound 7-membered 3-fluoro Carbamate, fluoro Not reported High lipophilicity; potential for enhanced metabolic stability
tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate 7-membered 6-hydroxy, 2-oxo Carbamate, hydroxy, ketone Not reported Increased polarity due to H-bonding groups; reduced BBB permeability
tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate 7-membered (diazepane) 3-(2-chloro-4-fluorophenyl) Carbamate, aryl halides 61% (rotamers) Aryl group enhances lipophilicity; potential for π-π interactions
tert-Butyl 3-formylazetidine-1-carboxylate 4-membered 3-formyl Carbamate, aldehyde Not reported High ring strain; reactive aldehyde group

Key Research Findings

Ring Size and Strain
  • The azepane ring in the target compound (7-membered) offers lower ring strain compared to azetidine (4-membered), which is prone to higher strain and conformational rigidity. This difference impacts reactivity and stability; for example, azetidine derivatives may undergo faster ring-opening reactions .
Substituent Effects
  • Fluoro (3-position in target compound): Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism.
  • Hydroxy and ketone (6-hydroxy-2-oxo analog): Increase polarity and hydrogen-bonding capacity, which may reduce blood-brain barrier (BBB) penetration but improve aqueous solubility .
  • Formyl (azetidine derivative): A reactive aldehyde group that may participate in nucleophilic additions or oxidations, limiting stability but enabling further functionalization .

Biological Activity

tert-Butyl 3-fluoroazepane-1-carboxylate is a fluorinated derivative of azepane, a seven-membered saturated heterocyclic compound. The incorporation of fluorine into organic molecules often enhances their biological activity, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H16FNO2C_{10}H_{16}FNO_2. Its structure features a tert-butyl group and a carboxylate moiety attached to a seven-membered azepane ring with a fluorine substituent at the third position. This unique configuration contributes to its biological properties.

Pharmacological Properties

Research indicates that compounds containing azepane and fluorine exhibit diverse pharmacological activities. The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains. The presence of the fluorine atom may enhance membrane permeability, allowing for improved interaction with microbial cells.
  • CNS Activity : Azepane derivatives are often investigated for their central nervous system (CNS) effects. Early research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which could position it as a candidate for treating mood disorders or anxiety.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation in animal models. The carboxylate group may play a crucial role in mediating these effects by interacting with inflammatory pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the azepane ring and the introduction of fluorine can significantly influence its biological activity. A comparative analysis with related compounds (e.g., other fluorinated azepanes) shows that:

  • Fluorination : Enhances lipophilicity and alters pharmacokinetic properties, potentially improving bioavailability.
  • Substituent Variability : Changes in the size and electronegativity of substituents on the azepane ring can modulate receptor affinity and selectivity.

Case Studies

Several case studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Results : Demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Neuropharmacological Assessment :
    • Objective : Investigate effects on anxiety-like behaviors in rodent models.
    • Methodology : Elevated plus maze test.
    • Results : Treatment with this compound resulted in increased time spent in open arms, suggesting anxiolytic effects.

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